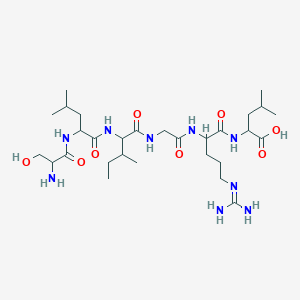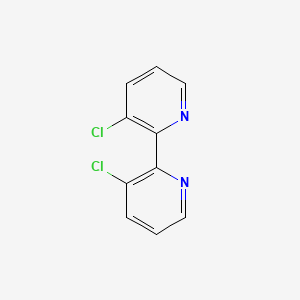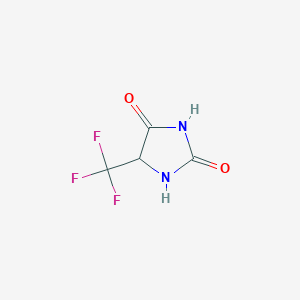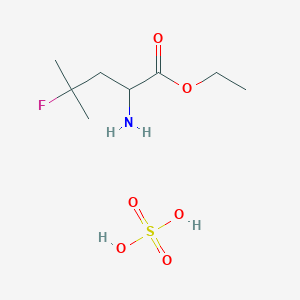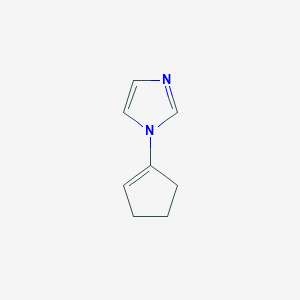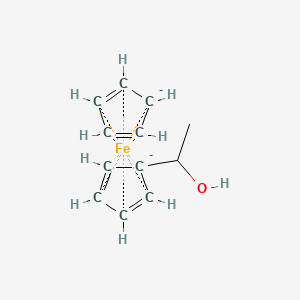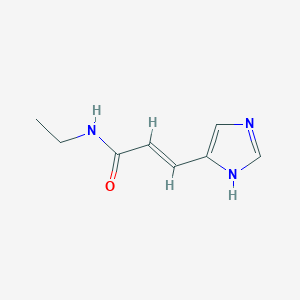
N-Ethyl-3-(1H-imidazol-5-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-3-(1H-imidazol-5-yl)acrylamide is a chemical compound characterized by the presence of an imidazole ring, an ethyl group, and an acrylamide moiety. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(1H-imidazol-5-yl)acrylamide typically involves the reaction of 1H-imidazole-5-carboxaldehyde with ethylamine, followed by the addition of acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 1H-imidazole-5-carboxaldehyde reacts with ethylamine in the presence of a base such as triethylamine to form N-ethyl-1H-imidazole-5-carboxamide.
Step 2: The resulting N-ethyl-1H-imidazole-5-carboxamide is then treated with acryloyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-(1H-imidazol-5-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of N-ethyl-3-(1H-imidazol-5-yl)ethylamine.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
N-Ethyl-3-(1H-imidazol-5-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Ethyl-3-(1H-imidazol-5-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and modulating biological pathways. The acrylamide moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
N-Ethyl-3-(1H-imidazol-5-yl)acrylamide can be compared with other imidazole-containing compounds, such as:
N-Methyl-3-(1H-imidazol-5-yl)acrylamide: Similar structure but with a methyl group instead of an ethyl group.
N-Propyl-3-(1H-imidazol-5-yl)acrylamide: Similar structure but with a propyl group instead of an ethyl group.
N-Ethyl-3-(1H-imidazol-4-yl)acrylamide: Similar structure but with the imidazole ring substituted at the 4-position instead of the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(E)-N-ethyl-3-(1H-imidazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C8H11N3O/c1-2-10-8(12)4-3-7-5-9-6-11-7/h3-6H,2H2,1H3,(H,9,11)(H,10,12)/b4-3+ |
InChI Key |
WZRGXWWOSLLPHF-ONEGZZNKSA-N |
Isomeric SMILES |
CCNC(=O)/C=C/C1=CN=CN1 |
Canonical SMILES |
CCNC(=O)C=CC1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


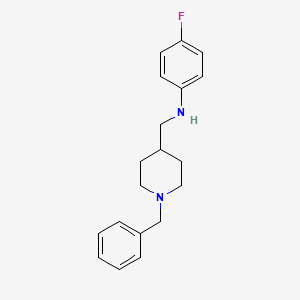
![1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B12821161.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B12821164.png)
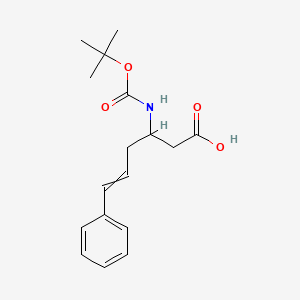
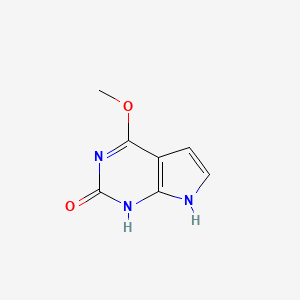
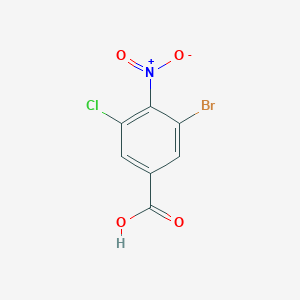
![9-Bromo-Acenaphtho[1,2-b]quinoxaline](/img/structure/B12821205.png)
